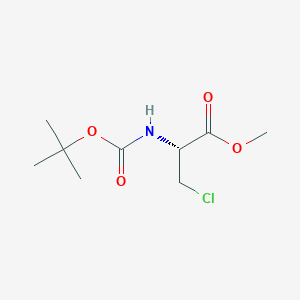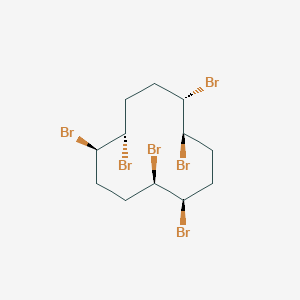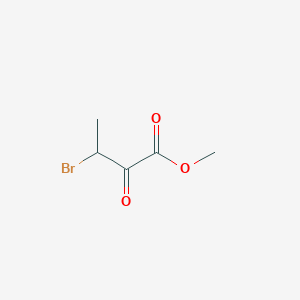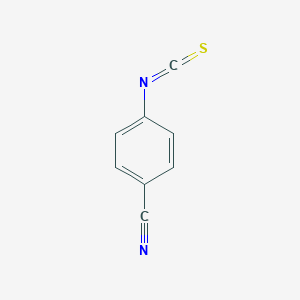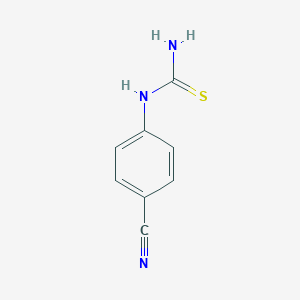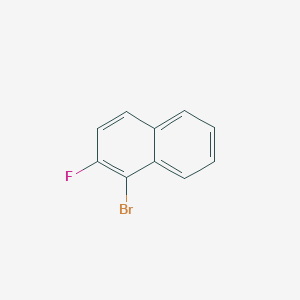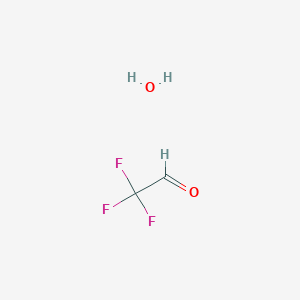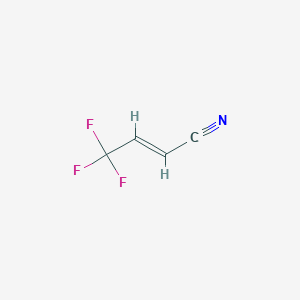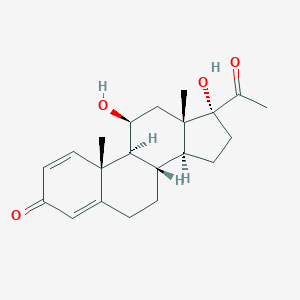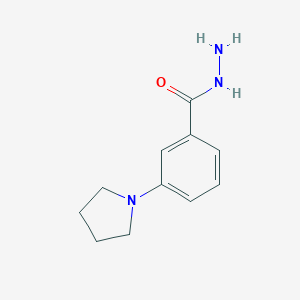
富马酸单叔丁酯
描述
Fumaric Acid Mono-Tert-Butyl Ester is a derivative of fumaric acid, a naturally occurring acid found in some fruits and vegetables . It has been used for a variety of purposes, including as a preservative, an antioxidant, and a stabilizer . It is also used as a drug to treat the autoimmune condition psoriasis .
Synthesis Analysis
A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Molecular Structure Analysis
The molecular formula of Fumaric Acid Mono-Tert-Butyl Ester is C8H12O4 . It contains total 23 bond(s); 11 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 2 carboxylic acid(s) (aliphatic), and 2 hydroxyl group(s) .
Chemical Reactions Analysis
Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .
Physical And Chemical Properties Analysis
The molecular weight of Fumaric Acid Mono-Tert-Butyl Ester is 172.18 g/mol . More detailed physical and chemical properties are not available in the search results.
科学研究应用
Transprotection of Tertiary Amines
This compound is used in the transprotection of tertiary amines to tert-butyloxycarbonyl (Boc) derivatives under exocyclic N–C hydrogenolysis catalyzed by Pd/C . This selective transprotection has enabled the development of a robust stereoselective methodology for the preparation of both enantiomers of 2-azanorbornane-3-exo-carboxylates .
Boronic Acid-Based Dynamic Click Chemistry
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
Potassium tert-Butoxide-Mediated Dimerization
Preliminary mechanistic studies point to the involvement of radical anionic intermediates arising from the N-oxide substrates and potassium tert-butoxide .
Drug Repurposing
Fumaric Acid Esters, including Fumaric Acid Mono-Tert-Butyl Ester, have been repurposed to treat conditions of oxidative stress and inflammation . They have been found to have robust anti-oxidative and anti-inflammatory effects .
Analgesic and Anti-Inflammatory Agents
Fumaric Acid and its esters have been studied for their efficacies as anti-inflammatory and analgesic agents . They have been found to efficiently suppress central sensitivity to pain and inflammation .
Biomolecule-Ligand Complexes
The Automated Topology Builder (ATB) and Repository has found applications of this compound in the study of biomolecule:ligand complexes .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(E)-4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXKSCVINAKVNE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fumaric Acid Mono-Tert-Butyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that variations in the chain length of aliphatic dicarboxylate linkers, from C4 to C10, have minimal impact on the electronic properties of uranium-based MOFs []. The band gap remains relatively constant at approximately 2.5 eV, regardless of the linker length. This information is valuable for designing MOFs with tailored electronic properties for specific applications like photocatalysis.
A: Yes, suberic acid can be used to synthesize one-dimensional coordination polymers. For instance, it forms a zigzag chain structure with cadmium ions in the compound Cd(H2O)2(C8H12O4) []. In this case, the cadmium atoms are bridged by bis-chelating suberato ligands, forming the repeating unit {2/2} and resulting in a one-dimensional chain structure.
A: Suberic acid, through its carboxylate groups, participates in extensive hydrogen bonding networks, influencing the crystal packing of its complexes [, , , ]. These networks can create channels and cavities within the crystal lattice, impacting properties like porosity and gas storage capacity, which are particularly relevant in MOFs.
ANone: Several spectroscopic techniques are employed to characterize suberic acid and its complexes:
- X-ray diffraction (XRD): This technique is crucial for determining the crystal structures and molecular geometries of suberic acid complexes [, , , , , ]. Single-crystal XRD provides detailed information about bond lengths, bond angles, and crystal packing.
A: While not explicitly mentioned in the provided abstracts, suberic acid is naturally found in cork, a renewable resource []. It is produced through the oxidative cleavage of ricinoleic acid, a fatty acid found in castor oil. Suberic acid can also be synthesized through various chemical methods, including the oxidation of cyclooctane.
A: Yes, studies using a High-Resolution Time-of-Flight acetate Chemical Ionisation Mass Spectrometer (HR-ToF-CIMS) have identified suberic acid (C8H12O4) as a significant product in the gas phase during the ozonolysis of limonene [, ]. This finding highlights the importance of understanding the atmospheric chemistry of biogenic volatile organic compounds like limonene and their contribution to secondary organic aerosol (SOA) formation.
A: Yes, computational chemistry methods have been employed to study suberic acid-containing materials, particularly uranium-based MOFs []. Density functional theory (DFT) calculations have been used to analyze their electronic band structures, charge distribution, and optical properties like refractive index, absorption coefficient, and reflectivity. These studies provide insights into the potential applications of these materials in areas like photocatalysis and solar energy conversion.
A: Suberic acid, with its two carboxyl groups, readily forms strong O-H⋯O hydrogen bonds [, , , ]. In crystal structures, these interactions often manifest as:
- Intermolecular hydrogen bonds: These occur between carboxyl groups of adjacent suberic acid molecules, contributing to the formation of extended chain or layered structures [, ].
- Hydrogen bonds with solvent molecules: When water or other polar solvents are present, they can form hydrogen bonds with suberic acid's carboxyl groups, influencing the crystal packing and potentially creating channels within the structure [, ].
- Hydrogen bonds with co-ligands: In metal complexes where suberic acid acts as a bridging ligand, its carboxyl groups can also participate in hydrogen bonding with other ligands present in the coordination sphere, further contributing to the overall structural stability [, , , ].
A: In the complex [Pr(C8H12O4)(C8H13O4)(H2O)]n, suberic acid acts as a linker in a three-dimensional framework structure []. The praseodymium ions (Pr3+) are connected by suberate ligands to form infinite praseodymium-oxygen chains. These chains are further interlinked by the carbon backbones of the suberate ligands, resulting in a three-dimensional framework.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



